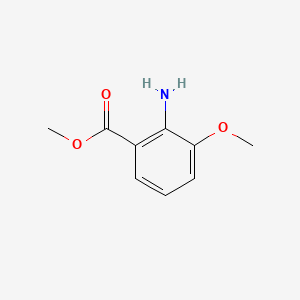

Methyl 2-amino-3-methoxybenzoate

Overview

Description

Methyl 2-amino-3-methoxybenzoate is an organic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group at the second position and a methoxy group at the third position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

- One study found that MAM blocked the strong activation of c-Fos immunoreactivity induced by phencyclidine (PCP) and DOI (a hallucinogenic compound) in cortical areas .

- MAM’s effects are context-dependent:

Target of Action

Result of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-methoxybenzoate can be synthesized through the esterification of 2-amino-3-methoxybenzoic acid. The reaction involves the use of methanol and a strong acid catalyst, such as concentrated sulfuric acid. The reaction mixture is typically heated at 95°C overnight to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino and methoxy groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nucleophile-substituted products.

Scientific Research Applications

Methyl 2-amino-3-methoxybenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Methyl 2-amino-3-methoxybenzoate can be compared with other similar compounds, such as:

- Methyl 2-amino-4-methoxybenzoate

- Methyl 2-amino-3-hydroxybenzoate

- Methyl 2-amino-4,5-dimethylbenzoate

Uniqueness: The unique positioning of the amino and methoxy groups on the benzene ring of this compound imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Biological Activity

Methyl 2-amino-3-methoxybenzoate, also known as MAM, is a natural protoalkaloid derived from the seeds of Nigella damascena. This compound has garnered significant attention in neuropharmacology due to its potential therapeutic effects, particularly in the treatment of schizophrenia. This article explores the biological activity of MAM, highlighting its mechanisms, experimental findings, and implications for future drug development.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Solubility | ~0.887 mg/ml |

| Log S (ESOL) | -2.31 |

| Bioavailability Score | 0.55 |

The structure features an aromatic ring with an amino group at position two and a methoxy group at position three, contributing to its unique pharmacological properties .

Antipsychotic Effects

Recent studies have demonstrated that MAM exhibits significant antipsychotic activity. In preclinical models, particularly using the pharmacogenetic apomorphine-susceptible (APO-SUS) rat model, MAM was shown to reduce stereotypic behaviors such as gnawing and climbing induced by dopaminergic agents. This suggests a potential role in alleviating both positive and cognitive symptoms associated with schizophrenia .

Key Findings:

- Behavioral Studies: MAM effectively antagonized apomorphine-induced c-Fos and NPAS4 mRNA levels in the nucleus accumbens and dorsolateral striatum of APO-SUS rats. This indicates its ability to modulate dopaminergic activity .

- Cognitive Effects: In models induced by phencyclidine (PCP) and DOI (a 5HT2A/2C receptor agonist), MAM improved prepulse inhibition deficits, reflecting its potential to address cognitive impairments in schizophrenia .

Safety Profile

MAM's safety profile is promising; during a 28-day subchronic treatment regimen, it did not induce weight gain, hyperglycemia, or other adverse effects commonly associated with atypical antipsychotics. Importantly, no cataleptic effects were observed, which is a significant concern with many antipsychotic medications .

MAM's mechanism appears to involve multiple pathways:

- Dopaminergic Modulation: By antagonizing dopamine receptors, MAM reduces hyperdopaminergic activity linked to psychotic symptoms.

- Neuroprotective Properties: It has demonstrated neuroprotective effects in various models of neuroinflammation and oxidative stress .

Case Studies

Several studies have explored the efficacy of MAM in animal models:

- Study on Schizophrenia Models:

- Neuroprotective Study:

Properties

IUPAC Name |

methyl 2-amino-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEZEMGLLFLMDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345167 | |

| Record name | Methyl 2-amino-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5121-34-6 | |

| Record name | Methyl 2-amino-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Amino-3-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What evidence suggests that Methyl 2-amino-3-methoxybenzoate (MAM) could be a potential antipsychotic treatment for schizophrenia?

A1: The research indicates that MAM demonstrates antipsychotic-like effects in preclinical models of schizophrenia:

- Reduction of Dopaminergic Activity: MAM effectively reduced behaviors associated with hyperdopaminergic activity in both rat and mouse models. [] This is significant because dysregulated dopamine signaling is a hallmark of schizophrenia.

- Improvement in Positive Symptoms: MAM successfully reversed prepulse inhibition deficits induced by phencyclidine (PCP) and 2,5-Dimethoxy-4-iodoamphetamine (DOI), which are commonly used to model the positive symptoms of schizophrenia in animals. []

- Potential for Cognitive Benefits: While not directly measured in this study, MAM's ability to antagonize PCP and DOI-induced c-Fos activation in cortical areas suggests potential benefits for cognitive symptoms, which are often impaired in schizophrenia. []

- Favorable Side Effect Profile: Unlike many current atypical antipsychotics, chronic MAM treatment in rats did not lead to weight gain, metabolic disturbances, or motor side effects. [] This suggests a potentially safer side effect profile, although further research is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.